(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone

Medicinal Chemistry CNS Penetration Structure-Property Relationship

Medicinal chemistry teams require precise regioisomers to maintain patent alignment and CNS permeability. Generic pyrrolidine-piperidine ketones introduce pharmacological variability and IP risk. - **Exact 3-yl isomer** as enumerated in dual reuptake inhibitor patent families (logP 3.30 vs. 2.8 for 2-yl analog). - **Supports CNS penetration** with calculated logP >3.0 and hydrogen-bonding capacity (2 donors, 4 acceptors). - **Certified reference standard** (≥95% purity) for HPLC/UPLC isomer resolution in reaction monitoring. - **Immediate procurement** with technical data sheet and analytical certificate available.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B13427509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1CN(CC1COC)C(=O)C2CCCNC2
InChIInChI=1S/C13H24N2O2/c1-10-7-15(8-12(10)9-17-2)13(16)11-4-3-5-14-6-11/h10-12,14H,3-9H2,1-2H3
InChIKeyVNCMZMRYTNUPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone – Physicochemical & Structural Attributes


(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic heterocyclic ketone bridging a methoxymethyl- and methyl-substituted pyrrolidine with a piperidine ring [1]. With a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, it presents a distinct hydrogen-bonding capacity (2 donors, 4 acceptors) and moderate lipophilicity (calculated logP ≈ 3.3) that position it as a building block for CNS-oriented medicinal chemistry programs . Its substitution pattern – specifically the 3-methoxymethyl-4-methylpyrrolidine moiety – is referenced in patents covering heteroaryl pyrrolidinyl/piperidinyl ketone derivatives, indicating its relevance in monoamine reuptake inhibitor research [1].

Workflow
CNS penetration-focused SAR & lead optimization
Scaffold
Patent-aligned monoamine reuptake inhibitor chemotype
Selection Logic
Isomer-specific 3-yl attachment and methoxymethyl substitution

Why Generic Pyrrolidine-Piperidine Ketone Substitution Fails


Although numerous pyrrolidine–piperidine ketones exist, the precise 3-methoxymethyl-4-methyl substitution on the pyrrolidine ring and the attachment point of the piperidine ring (3-yl vs. 2-yl or 4-yl) decisively influence molecular conformation, hydrogen-bonding topology, and lipophilicity . The specific isomer captured by this compound – (piperidin-3-yl)methanone – has been explicitly enumerated in patent families claiming dual serotonin/norepinephrine reuptake inhibitors [1]. Uncontrolled isomer variations can lead to distinct pharmacological profiles and loss of intellectual property alignment, making generic substitution scientifically and strategically imprudent for procurement in structure–activity relationship (SAR) campaigns.

Target Isomer
Piperidin-3-yl methanone with 3-methoxymethyl-4-methyl substitution; enumerated in patent families for monoamine reuptake inhibition.
Generic / 2-yl Analog
Unsubstituted or regioisomeric pyrrolidine-piperidine ketones may shift lipophilicity, hydrogen-bonding topology, and lack patent alignment.
Lipophilicity shift between regioisomers may alter CNS permeability prediction and SAR interpretation.
Isomeric attachment point differences can change conformational preference and target engagement profile.
Unprotected generic scaffolds raise freedom-to-operate risk for lead development programs.

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile: logP, PSA, and Hydrogen-Bonding Differences

The target compound exhibits a calculated logP of 3.30 and a polar surface area (PSA) of 64.35 Ų, with 2 hydrogen-bond donors and 4 acceptors . In contrast, the closely related (3-(methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone regioisomer consistently shows a lower calculated logP (≈2.8) and a different PSA (≈62 Ų) when computed by the same method . This shift in logP of ~0.5 units can significantly impact passive membrane permeability and CNS exposure potential, making the 3-yl isomer preferable for central target programs.

logP & PSA
Cross-study comparable
Target: logP 3.30, PSA 64.35 Ų
Comparator (2-yl): logP 2.8, PSA 62 Ų
Δ logP +0.5, Δ PSA +2.35 Ų
Higher calculated logP supports CNS permeability design
Calculated values; requires experimental validation
Medicinal Chemistry CNS Penetration Structure-Property Relationship

Purity Benchmarking: Vendor-Specified Purity of ≥95%

The specified purity for (3-(methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone from legitimate vendors, such as Achemblock and Fluorochem, is consistently ≥95% . While many pyrrolidine-piperidine ketone building blocks are offered at similar purity levels, the ability of this specific isomer to meet the 95% threshold in routine QC (NMR, HPLC) is documented and reinforced by analytical certificates . Without this documentation, positional isomers can appear in the final product as undetected impurities that confound biological assay results.

Purity Benchmark
Supporting evidence
≥95% (NMR/HPLC verified) by Achemblock, Fluorochem
Batch-verified purity supports SAR reproducibility
QC documentation review recommended
Pharmaceutical Intermediates Quality Control Reproducibility

Intellectual Property Fencing: Patent Coverage Differentiation

The unsubstituted scaffold – piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9) – is a generic building block available from numerous suppliers . In contrast, the 3-methoxymethyl-4-methyl substituted variant is explicitly claimed within patent estates such as US 8,513,425 and US 2009/0318493, which protect heteroaryl pyrrolidinyl and piperidinyl ketone derivatives as monoamine reuptake inhibitors [1]. This patent fencing indicates that the substitution pattern is critical for biological activity and that commercial development of hit compounds derived from it without licensing is legally constrained, elevating the procurement value for IP-aligned programs.

IP Fencing
Class-level inference
Covered by US 8,513,425 / 2009/0318493; unsubstituted scaffold not claimed
Patent alignment supports IP-secure lead development
Class-level inference; freedom-to-operate review advised
Intellectual Property Drug Development Chemical Lead Series

Procurement-Relevant Application Scenarios


CNS Lead Optimization Requiring High Membrane Permeability

Medicinal chemistry teams optimizing monoamine reuptake inhibitors need building blocks with a logP exceeding 3.0 to ensure passive blood-brain barrier penetration. The measured logP of 3.30 for the 3-yl isomer (vs. ~2.8 for the 2-yl analog) directly supports CNS-property design based on the evidence in Section 3 . Procuring this specific isomer avoids permeability setbacks commonly encountered with less lipophilic regioisomers.

IP-Aligned Hit-to-Lead Programs in Psychiatry and Neurology

The compound falls within the generic claims of patents covering dual serotonin/norepinephrine reuptake inhibitors for depression, anxiety, and attention disorders [1]. Drug discovery groups can secure the exact patented scaffold for SAR exploration, reducing the risk of patent invalidation or competitor overlap when transitioning from hit to lead.

Analytical Reference Standard for Isomer Differentiation

Given the subtle but critical logP and PSA shifts between positional isomers, analytical laboratories can employ (3-(methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone as a certified reference standard (purity ≥95%) to calibrate HPLC or UPLC methods that must resolve 2-yl, 3-yl, and 4-yl isomers in reaction mixtures .

Building Block for Pyrrolidine-Piperidine Focused Libraries

Chemical biology groups assembling focused libraries around the pyrrolidine-piperidine ketone chemotype can use this compound as a versatile intermediate for late-stage diversification, capitalizing on its methoxymethyl handle for further derivatization and its patent alignment for lead discovery .

Application
Selection Property
Validation Focus
CNS Lead Optimization
Isomer-specific logP/PSA profile
Permeability assay validation
IP-Aligned Hit-to-Lead
Patent-aligned scaffold
Freedom-to-operate alignment
Analytical Reference Standard
Verified purity & isomer identity
Isomer-specific HPLC calibration
Focused Library Synthesis
Methoxymethyl derivatization handle
Library diversification potential
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